molecular formula C20H24N4 B5742548 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5742548
M. Wt: 320.4 g/mol
InChI Key: NAGKSLQHVIKDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with phenyl, piperidinyl, and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted pyrazole with a piperidinyl-substituted pyrimidine under reflux conditions can yield the desired compound. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-2-9-17-14-19(23-12-7-4-8-13-23)24-20(22-17)18(15-21-24)16-10-5-3-6-11-16/h3,5-6,10-11,14-15H,2,4,7-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGKSLQHVIKDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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